molecular formula C6H6O2S B12366903 S-(2-Furanylmethyl) methanethioate-d2

S-(2-Furanylmethyl) methanethioate-d2

Cat. No.: B12366903
M. Wt: 144.19 g/mol
InChI Key: GFAOAYJTEVHTLA-APZFVMQVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(2-Furanylmethyl) methanethioate-d2 is a deuterated analog of S-(2-Furanylmethyl) methanethioate, where two hydrogen atoms are replaced with deuterium. This modification enhances its utility in analytical chemistry, particularly as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. The compound features a furan ring linked to a methylthioate group, with deuterium substitution likely at the methyl or furanyl positions to minimize isotopic interference in spectral analyses.

Key spectral data for the non-deuterated form (HMDB0037731) include:

  • GC-MS: Predicted spectra under 70 eV ionization show a molecular ion peak at m/z 170 (base peak) and fragments at m/z 125 (furan cleavage) and m/z 81 (thioate group) .
  • NMR: In D2O, ¹H NMR (900 MHz) exhibits signals at δ 7.45 (furan protons) and δ 4.20 (methylthioate CH2), while ¹³C NMR confirms the furan carbons (δ 142–110) and thioester carbonyl (δ 195) .
  • IR: Strong absorption at 1720 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-S bond) .

Properties

Molecular Formula

C6H6O2S

Molecular Weight

144.19 g/mol

IUPAC Name

S-[dideuterio(furan-2-yl)methyl] methanethioate

InChI

InChI=1S/C6H6O2S/c7-5-9-4-6-2-1-3-8-6/h1-3,5H,4H2/i4D2

InChI Key

GFAOAYJTEVHTLA-APZFVMQVSA-N

Isomeric SMILES

[2H]C([2H])(C1=CC=CO1)SC=O

Canonical SMILES

C1=COC(=C1)CSC=O

Origin of Product

United States

Preparation Methods

Industrial Production Methods: Industrial production methods for S-(2-Furanylmethyl) methanethioate-d2 are not well-documented. Typically, the production of deuterated compounds involves specialized facilities equipped to handle deuterium gas and other deuterated reagents. The process may include multiple steps of synthesis, purification, and quality control to ensure the high purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions: S-(2-Furanylmethyl) methanethioate-d2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-(2-Furanylmethyl) methanethioate-d2 has several scientific research applications, including:

    Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to understand the behavior of the parent compound in biological systems.

    Medicine: Utilized in drug development to study the pharmacokinetics and metabolic stability of potential therapeutic agents.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-(2-Furanylmethyl) methanethioate-d2 is primarily related to its role as a tracer. The deuterium atoms in the compound allow researchers to track its distribution and transformation in various systems. This helps in understanding the molecular targets and pathways involved in the metabolism and action of the parent compound .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of S-(2-Furanylmethyl) Methanethioate-d2 and Related Compounds
Compound Name Molecular Formula CAS RN Key Features Spectral Highlights Applications
This compound C₆H₅D₂O₂S N/A Deuterated thioester, furan ring MS: m/z 172 (M+), NMR: δ 4.18 (CD2) Analytical standard
Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic acid) C₁₄H₁₂O₃ 76-93-7 Carboxylic acid, diphenyl structure IR: 1700 cm⁻¹ (C=O), ¹H NMR: δ 5.30 (-OH) Pharmaceutical synthesis
Perfurazoate (Prop) C₁₅H₁₇N₃O₃ N/A Furan, imidazole, ester groups MS: Fragments at m/z 215 (imidazole loss) Pesticide
Functional Group Analysis
  • Thioester vs. Carboxylic Acid : this compound contains a thioester group (C-S-CO), whereas benzilic acid () features a carboxylic acid (COOH). This difference impacts reactivity: thioesters are more nucleophilic but less acidic than carboxylic acids .
  • Furan Ring : Both this compound and perfurazoate () incorporate a furan moiety, which contributes to π-π interactions in pesticidal activity .
Spectral Distinctions
  • Deuterium Effects: The deuterated compound exhibits a shifted ¹H NMR signal (δ 4.18 for CD2 vs. δ 4.20 for CH2 in the non-deuterated form) and a higher molecular ion (m/z 172 vs. 170) in MS .
  • Comparative IR : Benzilic acid lacks the C-S bond absorption (~1240 cm⁻¹) but shows stronger O-H stretching (~3200 cm⁻¹) .

Stability and Reactivity

  • Deuterated Stability: Deuterium substitution in this compound reduces metabolic degradation rates compared to non-deuterated analogs, making it suitable for long-term analytical studies .
  • Hydrolytic Sensitivity : The thioester group in this compound is more prone to hydrolysis than perfurazoate’s ester group, which is stabilized by the imidazole moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.